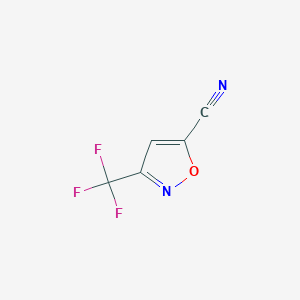
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, which is known for its steric hindrance and stability. The presence of the benzyloxycarbonyl group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium on activated charcoal .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is used in the study of enzyme mechanisms and protein-ligand interactions. The benzyloxycarbonyl group can be used to protect amine groups during peptide synthesis .
Medicine
Its structural features allow for the exploration of various biological pathways and targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process is often utilized in the controlled release of active compounds in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoate
- tert-Butyl 4-(aminomethyl)benzoate
Uniqueness
The uniqueness of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate lies in its combination of the tert-butyl and benzyloxycarbonyl groups. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)26-18(24)22-12-10-20(4,11-13-22)15-21-17(23)25-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23) |
InChI Key |
HGAFAPSNPSAJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
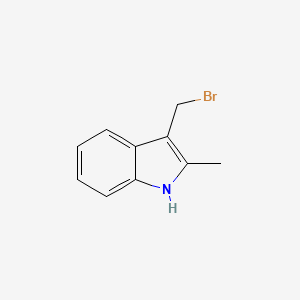
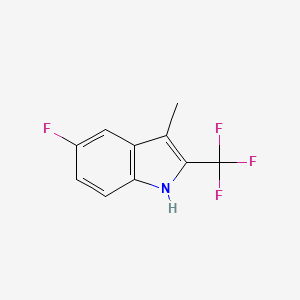
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
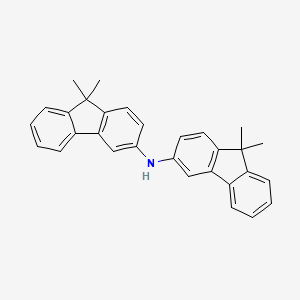
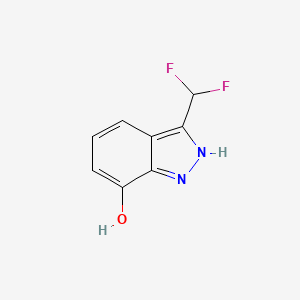
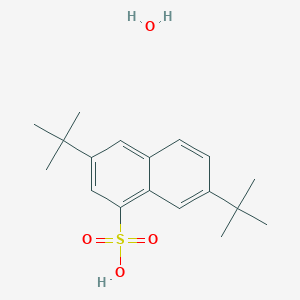

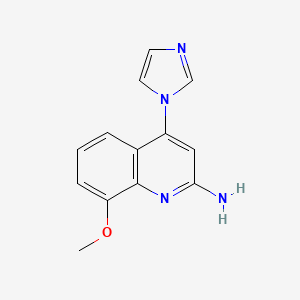
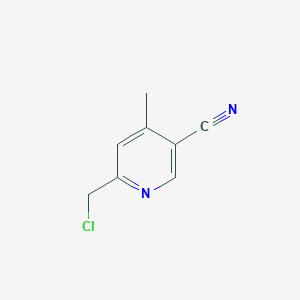
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)

